tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
Description
Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H33BN2O5 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, such as this compound, are known to participate in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
It is known that boronic acids and their esters can influence a variety of biochemical pathways due to their ability to form carbon-carbon bonds .
Pharmacokinetics
It is known that the stability of boronic acids and their esters, such as this compound, can be influenced by factors such as ph and the presence of water .
Result of Action
It is known that boronic acids and their esters can be used in the synthesis of a variety of potential drugs targeting specific diseases and conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of water. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling process. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of the organic group to the target molecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it may modulate the activity of kinases and transcription factors, leading to changes in cellular metabolism and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting or activating their functions. This mechanism of action is crucial for its role in catalytic processes and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and low temperatures but may degrade when exposed to moisture or high temperatures . Long-term effects on cellular function are still being explored, with some evidence suggesting potential alterations in cell viability and proliferation over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses could lead to toxic or adverse effects. Studies have indicated that high doses can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 oxidases. These enzymes facilitate the oxidation and subsequent breakdown of the compound, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which may have further biochemical implications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach intracellular targets, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. Its activity and function can be influenced by its localization, affecting various cellular processes .
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BN2O5/c1-20(2,3)28-19(27)25-14-12-24(13-15-25)18(26)16-8-10-17(11-9-16)23-29-21(4,5)22(6,7)30-23/h8-11H,12-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOLSJFOCIOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590077 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-13-2 | |
Record name | 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864754-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-BOC-piperazine-1-carbonyl)phenyl]boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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